molecular formula C12H11NO2 B8289566 3-Methyl-8-methoxycarbonylquinoline

3-Methyl-8-methoxycarbonylquinoline

Cat. No.: B8289566
M. Wt: 201.22 g/mol
InChI Key: WQIUBLJRBHHLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-methoxycarbonylquinoline is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylquinoline-8-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-7H,1-2H3

InChI Key

WQIUBLJRBHHLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)C(=O)OC)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of methyl 2-amino-3-formylbenzoate (3.00 g) in methanol (80 ml) were added propanal (1.50 mL) and piperidine (800 μL), and the mixture was heated under reflux. To the mixture were further added propanal (700 μL) and piperidine (400 μL), and the mixture was further heated under reflux for total 4 hours. The solvent in the reaction solution was evaporated under reduced pressure, and water was added to the residue. The mixture was extracted with ethyl acetate, and the extract was washed twice with water, and washed with a saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure, and the residue was purified twice by silica gel column (hexane/ethyl acetate=3/1→2/1→1/1) and silica gel column (hexane/ethyl acetate=3/1→2/1) to give 3-methyl-8-methoxycarbonylquinoline (2.21 g, 66%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Quantity
400 μL
Type
reactant
Reaction Step Three

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